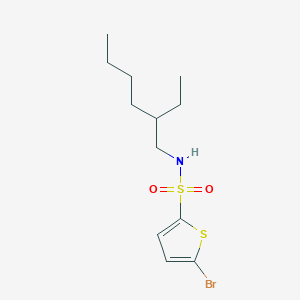
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and proteins. It may also interact with other molecules in the body to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may have implications in the development of new drugs and therapeutic agents. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide in scientific research. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and other conditions. Additionally, it may be useful in the development of new drugs and therapeutic agents.
Synthesemethoden
The synthesis of 3-bromo-N-(2-hydroxypropyl)benzenesulfonamide has been reported in several studies. One of the most common methods involves the reaction of 3-bromoaniline with chloroacetone followed by the reaction with sodium sulfite to produce the final product. The yield of this method is generally high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide has been used in various scientific research studies. It is commonly used as a probe to study the binding properties of proteins and enzymes. It has also been used as a reagent in the synthesis of other compounds. Furthermore, it has been used in the development of new drugs and therapeutic agents.
Eigenschaften
Produktname |
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide |
|---|---|
Molekularformel |
C9H12BrNO3S |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
3-bromo-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-7(12)6-11-15(13,14)9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3 |
InChI-Schlüssel |
XHDCXDRQUMKDLE-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)O |
Kanonische SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)






